2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid
Overview
Description
2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid is a chemical compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol1. The presence of a carboxylic acid group suggests it could be involved in studies related to metabolism or as a precursor for other molecules1. The oxolane ring system is found in various natural products and pharmaceuticals, so this molecule could be of interest in related research fields1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid. However, the synthesis of similar compounds often involves the use of electrophilic halides transformed into a strongly nucleophilic metal derivative, which then adds to carbon dioxide2.Molecular Structure Analysis
The InChI code for 2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid is InChI=1S/C8H12O4/c1-3-8(2)5(7(10)11)4-6(9)12-8/h5H,3-4H2,1-2H3,(H,10,11)
1. This indicates that the molecule contains an oxolane ring, which is a five-membered ring structure containing an oxygen atom1.
Chemical Reactions Analysis
Specific chemical reactions involving 2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid are not available in the literature. However, the presence of a carboxylic acid group suggests that it could participate in typical carboxylic acid reactions, such as esterification and amide formation3.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid are not fully detailed in the literature. However, it is known that the compound has a molecular weight of 172.18 g/mol1.Scientific Research Applications
Synthesis and Chemical Reactions
- Phosphine-Catalyzed Annulation : 2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid derivatives have been utilized in a phosphine-catalyzed [4 + 2] annulation, resulting in the synthesis of tetrahydropyridines with high yields and diastereoselectivities (Zhu, Lan, & Kwon, 2003).
- Synthesis of Dihydrorecifeiolide : The compound has played a role in the new synthesis routes for dihydrorecifeiolide, a complex organic compound, demonstrating its versatility in organic synthesis (Milenkov & Hesse, 1986).
- Chromane Derivatives Study : It has been used in the synthesis and structural study of chromane derivatives, contributing to understanding the conformational aspects of these compounds (Ciolkowski, Małecka, Modranka, & Budzisz, 2009).
Catalysis and Modification
- Catalyst in Alcohol Oxidation : The compound is involved as a catalyst in the oxidation of alcohols to aldehydes, ketones, carboxylic acids, and enones, showcasing its role in facilitating significant chemical reactions (Uyanik, Akakura, & Ishihara, 2009).
- Polymer Side Chain Modification : It has been used in the tuning of the lower critical solution temperature (LCST) of poly(2-oxazoline)s, indicating its potential in polymer science and material engineering (Sehlinger, Verbraeken, Meier, & Hoogenboom, 2015).
Biomedical Applications
- Glycosidase Inhibitory Activities : Derivatives of the compound have been investigated for their inhibitory activity towards glycosidases, highlighting its potential in the development of new therapeutic agents (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).
Miscellaneous Applications
- Synthesis of Various Organic Compounds : It has been instrumental in the synthesis of various organic compounds, such as 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids, demonstrating its broad applicability in organic chemistry (Mosti, Menozzi, Schenone, Dorigo, Gaion, & Belluco, 1992).
Safety And Hazards
Specific safety and hazard information for 2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid is not available. However, general safety measures should always be followed when handling chemical substances.
Future Directions
The future directions of research involving 2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid are not explicitly mentioned in the literature. However, given its structural features, it could be of interest in studies related to metabolism or as a precursor for other molecules1. Further exploration could involve patent literature or contacting chemical suppliers for potential applications1.
properties
IUPAC Name |
2-ethyl-2-methyl-5-oxooxolane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-3-8(2)5(7(10)11)4-6(9)12-8/h5H,3-4H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBXSROXDJGCEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(CC(=O)O1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-2-methyl-5-oxo-tetrahydro-furan-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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